Corticostatin 1 is the Most Potent Anti-ACTH Peptide in the Corticostatin/Defensin Family: 28-Fold Superior to Human HP-4
Among all characterized corticostatin/defensin peptides, Corticostatin 1 (CSI) demonstrates the highest potency for inhibiting ACTH-stimulated corticosterone production. The ED₅₀ of rabbit CSI is 25 nM when tested against 33 pM ACTH in dispersed rat adrenal cells, with complete inhibition achieved at concentrations above 500 nM [1]. In a separate assay system using the same rat adrenal cell model, human corticostatin HP-4 (HNP-4) exhibits an IC₅₀ of 0.7 µM [2], representing a ~28-fold decrease in potency relative to CSI. The human homolog HP-1 is completely inactive as an ACTH antagonist, demonstrating that anti-ACTH activity is not a conserved feature across defensin family members [3]. Rat corticostatin R-4, the most potent rat analog, shows an IC₅₀ of 50 nM — two-fold less active than CSI [4].
| Evidence Dimension | Potency of ACTH-stimulated corticosterone production inhibition (ED₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | CSI: ED₅₀ = 25 nM (100 ng/ml); complete inhibition at >500 nM (2 µg/ml) [1]; alternative measurement IC₅₀ = 33 pM against ACTH-induced corticosterone [5] |
| Comparator Or Baseline | Human HP-4/HNP-4: IC₅₀ = 0.7 µM [2]; Rat R-4: IC₅₀ = 50 nM [4]; Human HP-1: completely inactive as anti-ACTH peptide [3] |
| Quantified Difference | CSI is ~28-fold more potent than human HP-4 (25 nM vs. 700 nM) and 2-fold more potent than rat R-4 (25 nM vs. 50 nM); HP-1 is inactive |
| Conditions | Dispersed rat adrenal cell suspensions stimulated with ACTH (33 pM or 100 pg/ml). ED₅₀ values from Zhu et al. (1988) PNAS; IC₅₀ from Tominaga et al. (1990) J Endocrinol; human HP-4 IC₅₀ from vendor-validated biochemical assay (Cayman Chemical) |
Why This Matters
When experimental design requires maximal ACTH pathway suppression with minimal peptide mass, CSI's 28-fold potency advantage over the human ortholog directly translates to lower material requirements and reduced non-specific peptide effects at high concentrations.
- [1] Zhu QZ, Hu J, Mulay S, Esch F, Shimasaki S, Solomon S. Isolation and structure of corticostatin peptides from rabbit fetal and adult lung. Proc Natl Acad Sci U S A. 1988 Jan;85(2):592-6. doi: 10.1073/pnas.85.2.592. PMID: 2829194. View Source
- [2] Corticostatin (human) (trifluoroacetate salt) — Cayman Chemical / Bertin Bioreagent. IC₅₀ = 0.7 µM against ACTH-stimulated corticosterone production in rat adrenal cells. Product No. 24888. View Source
- [3] Singh A, Bateman A, Zhu QZ, Shimasaki S, Esch F, Solomon S. Structure of a novel human granulocyte peptide with anti-ACTH activity. Biochem Biophys Res Commun. 1988 Aug 30;155(1):524-9. doi: 10.1016/S0006-291X(88)81111-2. PMID: 2843187. View Source
- [4] Belcourt D, Singh A, Bateman A, Lazure C, Solomon S, Bennett HP. Purification of cationic cystine-rich peptides from rat bone marrow. Primary structures and biological activity of the rat corticostatin family of peptides. Regul Pept. 1992 Jul 2;40(1):87-100. doi: 10.1016/0167-0115(92)90086-A. PMID: 1332140. View Source
- [5] Cayman Chemical. Defensin NP-3A (60-93) (rabbit) (trifluoroacetate salt) — Product Datasheet. IC₅₀ = 33 pM for inhibition of corticotropin-induced corticosterone production in primary rat adrenal cells. Catalog No. 41458. View Source
